molecular formula C13H13N3O3 B12637331 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid CAS No. 920512-05-6

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid

Cat. No.: B12637331
CAS No.: 920512-05-6
M. Wt: 259.26 g/mol
InChI Key: ZZVIXOYVEFIIRH-UHFFFAOYSA-N
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Description

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid is a complex organic compound that features both pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3-hydroxybenzaldehyde with 3-aminopyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine and phenyl derivatives.

Scientific Research Applications

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (3-pyridinecarboxylic acid): Shares the pyridine carboxylic acid structure but lacks the phenyl group.

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with a different position of the carboxylic acid group.

    4-Amino-3-hydroxybenzoic acid: Similar phenyl group but without the pyridine moiety.

Uniqueness

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid is unique due to the combination of both pyridine and phenyl groups, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

920512-05-6

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H13N3O3/c14-10-3-1-8(5-11(10)17)6-15-12-4-2-9(7-16-12)13(18)19/h1-5,7,17H,6,14H2,(H,15,16)(H,18,19)

InChI Key

ZZVIXOYVEFIIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=C2)C(=O)O)O)N

Origin of Product

United States

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